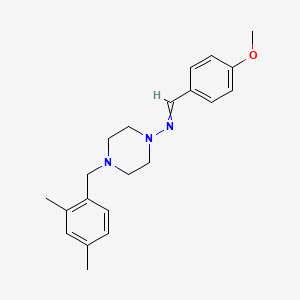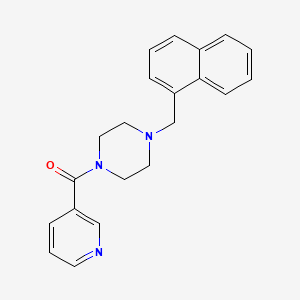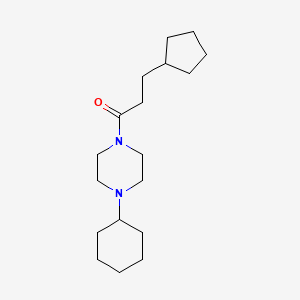
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine, also known as DMXB-A, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of alpha7 nicotinic acetylcholine receptors (α7nAChRs), which are found in the central nervous system.
Mécanisme D'action
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine selectively activates α7nAChRs, which are involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of α7nAChRs by 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of inflammation, and the improvement of synaptic plasticity. 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine in lab experiments is its selectivity for α7nAChRs, which allows for the specific modulation of this receptor subtype. However, 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has a relatively short half-life and is rapidly metabolized in vivo, which may limit its therapeutic potential. In addition, the use of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine in animal models may not fully reflect its effects in humans, and further studies are needed to validate its therapeutic potential.
Orientations Futures
Future research on 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine could focus on its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. In addition, the development of more stable and potent analogs of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine could improve its therapeutic potential. Further studies are also needed to elucidate the long-term effects of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine on cognitive function and mood regulation. Finally, the use of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine in combination with other drugs could enhance its therapeutic effects and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine involves the condensation of 4-methoxybenzaldehyde with 4-(2,4-dimethylbenzyl)piperazine in the presence of acetic acid. The resulting Schiff base is then reduced using sodium borohydride to yield 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine. The yield of 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine has been found to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.
Propriétés
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-4-7-20(18(2)14-17)16-23-10-12-24(13-11-23)22-15-19-5-8-21(25-3)9-6-19/h4-9,14-15H,10-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGGWZWSKYDPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylbenzyl)-N-(4-methoxybenzylidene)piperazin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)


![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)


![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)
![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)